Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features methyl groups at the 3’ and 5’ positions and a carboxylate ester group at the 4 position on one of the benzene rings
Mechanism of Action
Mode of Action
The mode of action of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of specific studies on this compound .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of specific studies on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves reacting a halogenated benzene derivative with a boronic acid in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation, where the biphenyl compound is treated with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylate ester group is introduced through esterification. This involves reacting the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
3,5-Dimethylbiphenyl: Lacks the carboxylate ester group.
4-Carboxybiphenyl: Lacks the methyl groups.
Properties
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-15(9-11)13-4-6-14(7-5-13)16(17)18-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXLZYDSTQUMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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